molecular formula C28H27N3O3S B4620420 methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4620420
M. Wt: 485.6 g/mol
InChI Key: PTUSUWIWPIAWNM-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.17731291 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Pyrroloquinoline Derivatives
Researchers have developed methods to synthesize various quinoline derivatives, including those structurally related to methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For example, a study by Molina, Alajarín, and Sánchez-Andrada (1993) described the preparation of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates using a process involving the condensation of ethyl azidoacetate with 4-formylquinolines. This research demonstrates the versatility and potential for creating diverse quinoline-based compounds through various synthetic routes (Molina, Alajarín, & Sánchez-Andrada, 1993).

2. Development of Selenaheterocycles and Thiaheterocycles
In another study, Atanassov, Linden, and Heimgartner (2003) synthesized tetracyclic selenaheterocycles by reacting aryl isoselenocyanates with methyl 3-amino-4-chloro-1-ethylpyrrolo[3,2-c]quinoline-2-carboxylate. This research not only highlights the potential for creating complex heterocyclic structures but also the ability to incorporate selenium, a less common element in organic synthesis, into the quinoline framework. This approach could be adapted for synthesizing compounds structurally similar to the one (Atanassov, Linden, & Heimgartner, 2003).

3. Fabrication and Characterization of Photodiode Materials
Elkanzi et al. (2020) conducted a study on the design and fabrication of pyrimidine fused quinolone carboxylate moiety for photodiode applications. They synthesized a novel compound and analyzed its optical properties, demonstrating the potential for quinoline derivatives in advanced material science applications. This research indicates that the compound could have potential applications in the field of optoelectronics or as a component in photodiode devices (Elkanzi et al., 2020).

4. Synthesis of Mosquito Larvicidal Compounds
In 2010, Rajanarendar et al. described the synthesis of a series of pyrimido[5,4-c]quinolin-5-ones, structurally related to the compound , which exhibited significant mosquito larvicidal activity. This study underscores the potential use of quinoline derivatives in developing new bioactive compounds for pest control and public health applications (Rajanarendar et al., 2010).

Properties

IUPAC Name

methyl 6-ethyl-2-[(6-methyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-17-8-9-19-24(13-17)35-27(25(19)28(33)34-3)31-26(32)21-14-23(18-6-5-11-29-15-18)30-22-10-7-16(2)12-20(21)22/h5-7,10-12,14-15,17H,4,8-9,13H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUSUWIWPIAWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.